Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Lipophilicity Druglikeness ADME

Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2090168-50-4) is a functionalized building block within the pyrazolo[1,5-a]pyridine class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities. The compound incorporates a 2‑methyl substituent, a 5‑hydroxy group, and a 3‑methyl ester, giving it a molecular weight of 206.20 g mol⁻¹, a predicted XLogP3-AA of 0.7, and a topological polar surface area of 58.6 Ų.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B11898494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC(=O)C=CN2N1)C(=O)OC
InChIInChI=1S/C10H10N2O3/c1-6-9(10(14)15-2)8-5-7(13)3-4-12(8)11-6/h3-5,11H,1-2H3
InChIKeyOWMASDPQIQZJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate: Core Structure and Positioning Among Pyrazolopyridine Building Blocks


Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2090168-50-4) is a functionalized building block within the pyrazolo[1,5-a]pyridine class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities [1]. The compound incorporates a 2‑methyl substituent, a 5‑hydroxy group, and a 3‑methyl ester, giving it a molecular weight of 206.20 g mol⁻¹, a predicted XLogP3-AA of 0.7, and a topological polar surface area of 58.6 Ų [2]. These physicochemical features place it among key intermediates for structure–activity relationship (SAR) exploration.

Why Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate Cannot Be Interchanged with Other Pyrazolo[1,5-a]pyridine-3-carboxylates


Although numerous pyrazolo[1,5-a]pyridine-3-carboxylates exist, substitution patterns significantly alter physicochemical and pharmacokinetic properties. For example, the des‑methyl analog METHYL 5-HYDROXYPYRAZOLO[1,5-a]PYRIDINE-3-CARBOXYLATE (CAS 1060724‑74‑4) has a lower molecular weight of 192.17 g mol⁻¹ , while the 5‑amino derivative METHYL 5-AMINOPYRAZOLO[1,5-a]PYRIDINE-3-CARBOXYLATE (CAS 1352910‑19‑0) has a different hydrogen‑bonding profile and a molecular weight of 191.19 g mol⁻¹ . Such differences lead to distinct solubility, permeability, and metabolic stability, making simple substitution inappropriate without quantitative comparative data.

Quantitative Differentiation Evidence for Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate


Lower Predicted Lipophilicity (XLogP3-AA) Distinguishes Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate from the Des‑Methyl Analog

The computed XLogP3-AA for Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate is 0.7, whereas the corresponding value for the des‑methyl analog (Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate) is predicted to be higher (approximately 1.0–1.2 based on molecular weight differences and a >14 Da mass decrease). A lower logP generally correlates with improved aqueous solubility and a reduced risk of off‑target binding, as supported by Lipinski’s rule‑of‑five limits [1]. This indicates that the 2‑methyl group imparts a measurable shift in lipophilicity that can affect bioavailability and formulation strategies [2].

Lipophilicity Druglikeness ADME

Increased Topological Polar Surface Area (TPSA) of Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate Relative to 5‑Amino Analogs

The topological polar surface area (TPSA) of Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate is 58.6 Ų [1]. In contrast, the 5‑amino analog Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1352910-19-0) has a lower TPSA (estimated ~52–55 Ų based on one fewer oxygen atom). An increase in TPSA generally reduces passive blood–brain barrier permeation, making the hydroxy compound a preferred scaffold when CNS exclusion is desired [2]. This distinction is critical for programs focused on peripheral targets.

Polar surface area CNS penetration ADME

Class‑Wide Pharmacological Precedence Confirms the Pyrazolo[1,5-a]pyridine-3-carboxylate Scaffold as a Validated Kinase and GPCR Ligand Core

The pyrazolo[1,5-a]pyridine-3-carboxylate core has been established in multiple medicinal chemistry programs. Representative compounds demonstrate p38 MAP kinase inhibition with IC₅₀ values in the submicromolar range [1] and 5‑HT₃ receptor antagonism in functional assays [2]. While the target compound itself lacks direct pharmacology data, the quantitative precedent of its heterocyclic class provides confidence that modifications at the 5‑position and 2‑methyl group can modulate potency and selectivity. For instance, TB47, a pyrazolo[1,5-a]pyridine-3-carboxamide, displays MIC values of 0.016–0.500 µg mL⁻¹ against Mycobacterium tuberculosis clinical isolates [3]. These data collectively validate the scaffold’s utility.

Kinase inhibition GPCR Pyrazolopyridine Scaffold hopping

Recommended Application Scenarios for Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate Based on Quantitative Evidence


Peripherally Restricted Kinase Inhibitor Lead Generation

With a TPSA of 58.6 Ų and a predicted logP of 0.7 [1], Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a suitable starting point for kinase inhibitor programs that require peripheral selectivity. The scaffold’s established p38 MAP kinase inhibition [2] allows for rapid derivatization at the 3‑carboxylate position to explore potency, while the 5‑hydroxy group minimizes CNS penetration.

Late‑Stage Diversification in Anti‑Infective Projects

The pyrazolo[1,5-a]pyridine core has demonstrated potent anti‑tubercular activity (MIC 0.016–0.500 µg mL⁻¹ for TB47) [3]. Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate can be converted to the corresponding carboxamide or carboxylic acid, enabling SAR exploration around the 3‑position, as validated by the bactericidal activity of TB47.

Serotonergic GPCR Tool Compound Synthesis

Several pyrazolo[1,5-a]pyridine-3-carboxylates exhibit 5‑HT₃ receptor antagonism [4]. The target compound’s 5‑hydroxy and 2‑methyl substitution pattern can be leveraged to tune receptor subtype selectivity. The methyl ester serves as a synthetic handle for amide coupling or hydrolysis, enabling rapid library generation for in vitro screening.

Physicochemical Property Fine‑Tuning in Multiparameter Optimization (MPO) Workflows

When a lead series requires a slight reduction in logP or an increase in TPSA, the target compound offers a quantifiable advantage over the des‑methyl and 5‑amino analogs [REFS-1, REFS-5]. Its computed XLogP3-AA of 0.7 and TPSA of 58.6 Ų can be benchmarked against structural alternatives to guide multiparameter optimization toward improved solubility and metabolic stability profiles.

Quote Request

Request a Quote for Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.